(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride

Aqueous Solubility Bioconjugation Peptide Synthesis

Researchers requiring precise spatial control in peptide and ADC conjugation often face aggregation and solubility issues with hydrophobic payloads. This Fmoc-PEG2-amine hydrochloride (CAS 221352-88-1) offers an engineered solution. - The discrete PEG2 spacer provides an optimal balance of hydrophilicity and compact molecular footprint, preventing aggregation without introducing excessive flexibility or immunogenicity. - Supplied as a hydrochloride salt for enhanced aqueous solubility in conjugation buffers. - ≥98% HPLC purity ensures accurate molar coupling ratios and rapid, predictable Fmoc deprotection kinetics (~5 min in 20% piperidine/DMF) for automated SPPS.

Molecular Formula C19H23ClN2O3
Molecular Weight 362.8 g/mol
CAS No. 221352-88-1
Cat. No. B051286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride
CAS221352-88-1
Synonyms(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate Hydrochloride;  N-Fmoc-2,2’-oxydiethylamine Hydrochloride
Molecular FormulaC19H23ClN2O3
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCN.Cl
InChIInChI=1S/C19H22N2O3.ClH/c20-9-11-23-12-10-21-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18H,9-13,20H2,(H,21,22);1H
InChIKeyZRXOWZYREIYUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Classification


The compound (9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride (CAS 221352-88-1) is a heterobifunctional polyethylene glycol (PEG) derivative belonging to the Fmoc-amino-PEGx-amine class [1]. It features an Fmoc-protected amine at one terminus and a free primary amine at the other, separated by a discrete PEG2 spacer. The compound is supplied as a hydrochloride salt, which enhances its aqueous solubility relative to the free base . It is primarily utilized as a protected amine building block in solid-phase peptide synthesis (SPPS) and as a bioconjugation linker in proteomics research .

Why Generic Substitution Fails


Generic substitution among Fmoc-amino-PEGx-amine linkers is inadvisable because the length of the PEG spacer (x=1, 2, 3, 4...) directly dictates critical conjugate properties such as aqueous solubility, hydrodynamic radius, and the spatial separation between the conjugated biomolecule and its payload . For instance, a shorter PEG1 spacer may not provide sufficient hydrophilicity to prevent aggregation of hydrophobic peptides, while a longer PEG4 linker can increase the overall molecular weight and potentially introduce unwanted flexibility or immunogenicity . The precisely defined PEG2 spacer in this compound represents an engineered compromise that is not achieved by swapping in a free amine equivalent or a differently spaced analog.

Quantitative Differentiation Evidence


Hydrochloride Salt vs. Free Base Solubility

The compound is supplied as a hydrochloride salt form, which demonstrates markedly increased solubility in aqueous environments compared to its free base counterpart . This property facilitates dissolution and handling for biochemical reactions, such as conjugation to carboxyl groups or NHS esters, without requiring high percentages of organic co-solvents that may denature sensitive biomolecules .

Aqueous Solubility Bioconjugation Peptide Synthesis

HPLC Purity for Conjugation Reproducibility

The target compound is commercially available with a purity specification of ≥98% as determined by HPLC . This high purity level is critical for ensuring stoichiometric control during solid-phase peptide synthesis, where the compound is used as a building block to introduce a specific functional handle . Lower purity levels, such as the ≥95% specification found for some general-purpose PEG linkers , may contain oligomeric PEG impurities that can lead to product heterogeneity in the final peptide or bioconjugate.

Purity HPLC Peptide Synthesis Conjugation Efficiency

Fmoc Deprotection Kinetics

While not measured specifically for this Fmoc-amino-PEG2-amine, the Fmoc protecting group on a primary amine exhibits well-characterized, rapid deprotection kinetics under standard SPPS conditions. As a class, Fmoc-protected amines undergo complete cleavage (>99.99%) within minutes when treated with 20% piperidine in DMF. For example, Fmoc-Gln has a half-life of 20.5 seconds and reaches ≥99.99% deprotection in 4.5 minutes [1]. This inherent class property ensures that the PEG2 spacer will not interfere with the deprotection step, allowing for quantitative conversion to the free amine on a timescale compatible with automated synthesizers. This is a key advantage over orthogonal protecting groups like Boc, which require acidic conditions (e.g., TFA) that can lead to global side-chain deprotection and premature peptide cleavage from acid-sensitive resins [2].

Deprotection Kinetics Fmoc Solid-Phase Peptide Synthesis Piperidine

PEG2 Spacer Hydrophilicity

The PEG2 spacer in this compound provides a measured increase in hydrophilicity that is beneficial for conjugate solubility without substantially increasing molecular weight. In the context of antibody-drug conjugates (ADCs), linkers incorporating a PEG2 motif are associated with improved conjugate solubility and reduced aggregation compared to non-PEG spacers, a critical quality attribute for therapeutic formulations . A shorter PEG1 spacer may not provide sufficient shielding of hydrophobic payloads, while longer PEG chains (e.g., PEG4, PEG8) can increase hydrodynamic radius and potentially impact tissue penetration or immunogenicity .

PEG Linker Hydrophilicity Antibody-Drug Conjugate Aggregation

Application Scenarios


Automated Fmoc-SPPS of Peptide Conjugates

Researchers performing automated solid-phase peptide synthesis (Fmoc strategy) should use this compound to introduce a terminal free amine on a flexible PEG2 linker. The ≥98% HPLC purity ensures accurate molar coupling ratios, and the rapid, well-characterized Fmoc deprotection kinetics (complete removal in ~5 min with 20% piperidine/DMF) [1] are fully compatible with standard synthesizer protocols.

Synthesis of Homogeneous ADCs

In ADC development, this compound can be used as a protected amine linker to sequentially attach a drug payload to an antibody. The PEG2 spacer enhances the aqueous solubility of the intermediate conjugate and helps mitigate aggregation—a known issue with hydrophobic cytotoxins . The hydrochloride salt form facilitates dissolution in conjugation buffers .

Proteomics Crosslinkers for Protein Mapping

This compound is an Fmoc-protected bifunctional crosslinker validated for proteomics research . The free amine can be reacted with carboxyl groups on one protein (via EDC/NHS chemistry), while the Fmoc group can later be deprotected to reveal a second amine for reaction with another biomolecule, enabling the creation of defined, flexible spacer-armed crosslinks.

Peptide-PEG Amphiphiles for Drug Delivery

The discrete PEG2 length offers a distinct advantage in the synthesis of peptide-PEG amphiphiles for self-assembled drug delivery systems. The PEG2 spacer provides sufficient hydrophilicity to drive self-assembly while maintaining a compact molecular footprint , potentially leading to nanoparticles with smaller hydrodynamic diameters and improved cellular uptake compared to those formed with longer PEG chains.

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